Pemigatinib is a synthetic, orally bioavailable small molecule belonging to the class of kinase inhibitors. [] It serves as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [] Pemigatinib exhibits high selectivity for FGFRs over other kinases, making it a valuable tool for studying FGFR signaling pathways and their role in various cellular processes. []
The synthesis of pemigatinib (INCB054828, compound 38) has been extensively detailed in the literature. [] The process involves multiple steps, starting from commercially available materials. Key intermediates are meticulously prepared and subsequently coupled to form the final pemigatinib molecule. Specific synthetic details and parameters are outlined in the original publication. []
Pemigatinib primarily undergoes metabolic transformations through cytochrome P450 (CYP) 3A4, the major enzyme responsible for its metabolism. [] While it exhibits inhibitory activity against P-glycoprotein (P-gp), organic cation transporter-2 (OCT2), and multidrug and toxin extrusion protein-1 (MATE1), its primary chemical reactions involve CYP3A4-mediated metabolism. []
Pemigatinib selectively targets FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity. [] By binding to the ATP-binding pocket of these receptors, it prevents the phosphorylation of downstream signaling molecules, effectively blocking FGFR-mediated signaling pathways. [, ] This inhibition disrupts cellular processes driven by FGFR signaling, leading to the desired therapeutic effects. [, ] Pemigatinib exhibits potent inhibition against FGFR carrying Val-to-Ile gatekeeper mutation but cannot overcome Val-to-Met/Phe gatekeeper mutations. []
Pemigatinib exhibits rapid absorption, linear pharmacokinetics, and a half-life suitable for once-daily dosing. [] It is primarily cleared through metabolism, with minimal contribution from renal clearance. [] Detailed pharmacokinetic parameters, such as peak concentration, area under the curve, and clearance, have been extensively studied and reported in clinical trials. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2